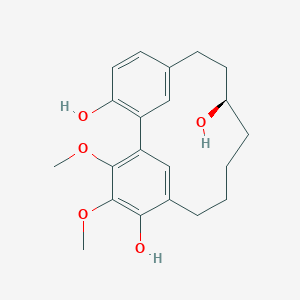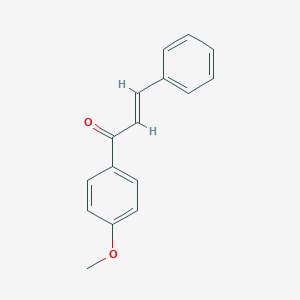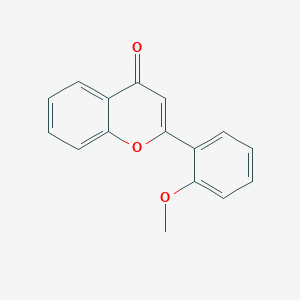
Myricanol
描述
Myricanol 是一种天然化合物,属于环状二芳基庚烷类。它主要存在于杨梅属植物的树皮中,例如蜡杨梅 (Myrica cerifera) 和红杨梅 (Myrica rubra)。This compound 因其多种生物活性而受到广泛关注,包括抗炎、抗癌和神经保护特性 .
科学研究应用
作用机制
Myricanol 通过各种分子靶点和途径发挥其作用:
沉默信息调节蛋白 1 激活: this compound 是一种有效的沉默信息调节蛋白 1 (SIRT1) 激活剂,它在调节炎症信号通路和氧化应激中起着至关重要的作用.
核因子 kappa B 通路: this compound 抑制核因子 kappa B (NF-κB) 通路的激活,减少促炎细胞因子的表达.
丝裂原活化蛋白激酶通路: this compound 还调节丝裂原活化蛋白激酶 (MAPK) 通路,进一步促进其抗炎作用.
生化分析
Biochemical Properties
Myricanol interacts with several biomolecules, including enzymes and proteins. It has been reported to act as an activator of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health . By activating SIRT1, this compound can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the expression of pro-inflammatory cytokines, attenuate signal pathway activation, and reduce oxidative stress in macrophages . These effects of this compound influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages . This activation of SIRT1 can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, this compound has been shown to significantly improve the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . This suggests that this compound has long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, both low-dose (2 mg/kg body weight) and high-dose (10 mg/kg body weight) this compound treatments significantly improved the survival rate of septic mice . This indicates that this compound may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in regulating lipid metabolism . Additionally, by activating SIRT1, this compound can influence other metabolic pathways, including those involving enzymes or cofactors .
准备方法
合成路线和反应条件: Myricanol 的合成涉及多个步骤。一个值得注意的合成路线从市售的 2,3-二甲氧基苯酚和 3-(4-苄氧基苯基)丙酸甲酯开始。关键步骤包括交叉复分解反应以获得线性二芳基庚烷中间体,以及铃木-宫浦串联反应以生成具有挑战性的环状大环 。该合成路线在九步中实现了 4.9% 的总收率 .
工业生产方法: this compound 的工业生产方法没有得到很好的记录,这可能是由于其复杂的结构以及其合成中遇到的挑战。合成有机化学的进步可能会为未来更有效率的生产方法铺平道路。
化学反应分析
反应类型: Myricanol 会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: this compound 可以用高锰酸钾或三氧化铬等试剂在酸性条件下氧化。
还原: this compound 的还原可以用硼氢化钠或氢化铝锂等试剂来实现。
取代: 涉及 this compound 的取代反应通常使用卤素或亲核试剂在适当条件下进行。
主要产物形成: 这些反应形成的主要产物取决于所用试剂和具体的条件。例如,氧化可能产生羟基化的衍生物,而还原可以产生具有改变的官能团的 this compound 的还原形式 .
相似化合物的比较
Myricanol 在结构上与其他环状二芳基庚烷类化合物类似,例如杨梅酮和 12-羟基杨梅酮 。 this compound 降低 tau 蛋白水平的独特能力及其有效的 SIRT1 激活作用使其与这些化合物区别开来 .
类似化合物:
- 杨梅酮
- 12-羟基杨梅酮
- Porson
- (+)-S-Myricanol 糖苷
- This compound 三乙酸酯
- Myricananin A
- Alnusdiol
- Alnusone
- Carpinontriol B
This compound 独特的生物活性及其复杂的合成使其成为各个研究领域中备受关注的化合物。
属性
IUPAC Name |
(9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955239 | |
| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33606-81-4 | |
| Record name | (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33606-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033606814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does myricanol exert its anti-tumor activity in non-small cell lung carcinoma?
A1: this compound has been shown to induce apoptosis (programmed cell death) in lung adenocarcinoma A549 cells both in vitro and in vivo. [] This apoptotic effect is mediated through the modulation of key apoptotic proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. [] Furthermore, this compound inhibits angiogenesis (formation of new blood vessels) by downregulating vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), essential proteins involved in tumor growth and survival. []
Q2: Can this compound impact vascular smooth muscle cell (VSMC) function? What implications does this have?
A2: Yes, research indicates that this compound can inhibit both the proliferation and migration of VSMCs in vitro, processes stimulated by platelet-derived growth factor-BB (PDGF-BB). [] Mechanistically, this compound achieves this by suppressing the phosphorylation of the PDGF receptor-β (PDGFRβ) and downstream signaling molecules like PLCγ1, Src, and MAPKs. [] Additionally, this compound inhibits the translocation of NF-κB p65, a protein complex involved in inflammation and cell survival. [] These findings suggest this compound's potential in addressing cardiovascular diseases associated with abnormal VSMC activity, such as atherosclerosis and restenosis. In vivo studies have shown this compound can indeed suppress intimal hyperplasia, the thickening of artery walls, following injury in a mouse model. []
Q3: this compound shows promise in addressing tauopathies. What is its mechanism of action in this context?
A3: this compound has demonstrated the ability to lower levels of the microtubule-associated protein tau (MAPT). [, ] This is significant because tau accumulation is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Notably, the naturally occurring (+)-aR,11S-myricanol enantiomer exhibits greater potency in reducing tau levels compared to commercially available (±)-myricanol. [] Further investigation revealed that the (-)-aS,11R-myricanol enantiomer is primarily responsible for this anti-tau activity. [] Studies using stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry (MS) proteomic analysis indicated that (-)-aS,11R-myricanol promotes tau degradation through an autophagic mechanism, a process enhanced by inhibiting the mTOR pathway. [] This finding distinguishes this compound from other tau-lowering compounds and positions it as a potential starting point for developing novel therapeutics targeting tau turnover in Alzheimer's disease and other tauopathies.
Q4: Beyond its anticancer and neuroprotective effects, what other biological activities have been reported for this compound?
A4: this compound exhibits a diverse range of biological activities, including:
- Anti-inflammatory activity: this compound has been shown to reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. []
- Antioxidant activity: this compound demonstrates potent radical scavenging activity, as evidenced by DPPH radical scavenging assays. []
- Antibacterial activity: Certain this compound derivatives, such as this compound-9-acetate, show modest antibacterial activity against Streptococcus pyogenes and Staphylococcus aureus. []
- Inhibition of type III secretion system: this compound inhibits the type III secretion system (T3SS) in Salmonella Typhimurium. [] This system is crucial for bacterial pathogenesis, allowing the injection of effector proteins into host cells. This compound achieves this inhibition by binding to the transcriptional regulator HilD and disrupting its DNA-binding activity, thereby suppressing the expression of SPI-1 genes essential for T3SS function. []
Q5: Does this compound affect skeletal muscle?
A5: Research suggests that this compound can modulate skeletal muscle function. It has been shown to rescue dexamethasone-induced muscle dysfunction by activating sirtuin 1 (SIRT1). [] Additionally, this compound can alleviate high-fat diet-induced obesity and insulin resistance by influencing the crosstalk between skeletal muscle and adipose tissue. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound possesses the molecular formula C21H26O3 and a molecular weight of 326.43 g/mol. []
Q7: What spectroscopic techniques are helpful in characterizing the structure of this compound and its derivatives?
A7: Various spectroscopic methods are employed for the structural elucidation of this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques, such as 1H-NMR, 13C-NMR, COSY, HETCOR, INEPT, HMQC, and HMBC, are invaluable for determining the connectivity and stereochemistry of this compound. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as hydroxyl and carbonyl groups. []
- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular weight and formula of this compound and its derivatives. [, ]
- Ultraviolet-visible (UV) spectroscopy: UV spectroscopy helps identify conjugated systems and aromatic rings within the this compound structure. []
- X-ray crystallography: X-ray crystallography has been instrumental in confirming the absolute configuration and conformation of this compound. [, ]
Q8: Has the stereochemistry of this compound been investigated?
A8: Yes, this compound exists as a mixture of enantiomers due to the presence of chiral centers within its structure. The absolute configuration of (+)-aR,11S-myricanol and (-)-aS,11R-myricanol has been determined through X-ray crystallography and chemical derivatization studies. [] The (+)-aR,11S-myricanol and (-)-aS,11R-myricanol enantiomers exhibit distinct biological activities, with the latter being primarily responsible for the observed anti-tau effects. [, ]
Q9: How do structural modifications of this compound affect its biological activity?
A9: Chemical modifications to the this compound scaffold have been explored to investigate structure-activity relationships and potentially enhance its biological properties. For instance:
- Esterification: this compound-9-acetate, a derivative formed by acetylation of the hydroxyl group at position 9, exhibits enhanced anti-cancer activity compared to the parent this compound. [] It induces ROS-dependent mitochondrial-mediated apoptosis in MCF-7 breast cancer cells. []
- Etherification: Introduction of a 5-fluorobenzyloxy ether group at the OH(5) position of this compound yields 5FEM, a derivative that demonstrates significant growth inhibitory effects against HL-60 leukemia cells. [] 5FEM induces G2/M cell cycle arrest and modulates the expression of key apoptotic genes, suggesting its potential as an antitumor agent. []
- Glycosylation: this compound glycosides, such as this compound 5-O-β-D-(6'-O-galloyl)-glucopyranoside, have been isolated from natural sources. [] These glycosides often exhibit distinct biological activities compared to the aglycone, highlighting the impact of glycosylation on this compound's properties.
Q10: What are the challenges associated with the synthesis of this compound and its analogues?
A10: The synthesis of this compound presents considerable synthetic challenges due to the inherent strain associated with its [7.0]-metacyclophane structure, characterized by a strained 1,7-diarylheptanoid system with a bent biphenyl moiety. [, , ] Constructing this strained macrocycle requires carefully orchestrated synthetic steps to overcome unfavorable ring strain and achieve the desired regio- and stereoselectivity. Several synthetic routes have been developed, employing strategies such as:
- Cross-metathesis reactions: These reactions allow for the formation of the linear diarylheptanoid precursor, which can then undergo subsequent cyclization. [, ]
- Suzuki-Miyaura coupling reactions: This versatile cross-coupling reaction is utilized to assemble the diarylheptanoid framework, often followed by a ring-closing step. []
- Oxidative coupling reactions: While less common, oxidative coupling strategies have been explored to construct the biaryl core of this compound. []
- Photochemical reactions: Photochemical approaches, involving the irradiation of suitable precursors, have also been investigated for the synthesis of this compound derivatives. []
Q11: What analytical methods are employed for the detection and quantification of this compound in plant extracts and biological samples?
A11: Various analytical techniques are utilized to detect, quantify, and characterize this compound, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm), is widely used to separate and quantify this compound in plant extracts and biological samples. [] Different stationary phases, such as C18 columns, are employed based on the polarity and separation requirements.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















